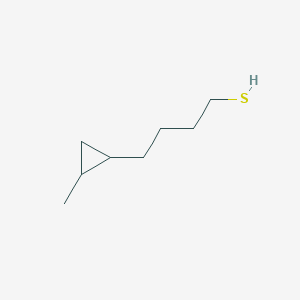

4-(2-Methylcyclopropyl)butane-1-thiol

Description

Properties

IUPAC Name |

4-(2-methylcyclopropyl)butane-1-thiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16S/c1-7-6-8(7)4-2-3-5-9/h7-9H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTOIBQQUZKQCBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1CCCCS | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiol Protection and Alkene Formation

The synthesis begins with 4-pentenoic acid , which undergoes conversion to the corresponding thiol via a three-step process:

- Esterification : Reaction with methanol under acidic conditions yields methyl 4-pentenoate.

- Reduction : Lithium aluminum hydride (LiAlH₄) reduces the ester to 4-penten-1-ol.

- Thiolation : The alcohol is converted to the thiol using Lawesson’s reagent.

Protection : The thiol is protected as a tert-butyl disulfide to stabilize it during subsequent steps.

Simmons–Smith Cyclopropanation

The alkene moiety in the protected thioether undergoes cyclopropanation using the Simmons–Smith reagent (CH₂I₂/Zn-Cu):

$$

\text{CH}2=\text{CHCH}2\text{S-S-tBu} + \text{CH}2\text{I}2 \xrightarrow{\text{Zn-Cu}} \text{Cyclopropane adduct}

$$

This reaction proceeds via a concerted mechanism, forming the cyclopropane ring with retention of configuration.

Deprotection and Purification

The tert-butyl disulfide is reduced with tributylphosphine to regenerate the free thiol:

$$

\text{Cyclopropane-S-S-tBu} + \text{PBu}3 \rightarrow \text{this compound} + \text{tBu-S-PBu}3

$$

Yield : ~45–50% (over three steps).

Synthetic Route 2: Nucleophilic Substitution with Cyclopropane Grignard Reagents

Preparation of 1-Bromo-4-(2-methylcyclopropyl)butane

A cyclopropane-containing Grignard reagent is synthesized from 2-methylcyclopropylmagnesium bromide and reacted with 1,4-dibromobutane:

$$

\text{BrMg-C}3\text{H}4\text{CH}3 + \text{BrCH}2\text{CH}2\text{CH}2\text{CH}2\text{Br} \rightarrow \text{BrCH}2\text{CH}2\text{CH}2\text{C}3\text{H}4\text{CH}_3

$$

Comparative Analysis of Synthetic Methods

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Overall Yield | 45–50% | 35–40% |

| Reaction Steps | 3 | 2 |

| Purification Complexity | High | Moderate |

| Scalability | Limited | Feasible |

Key Observations :

- Route 1 offers higher yields but requires stringent protection-deprotection steps.

- Route 2 is shorter but suffers from lower efficiency due to competing elimination reactions.

Industrial-Scale Considerations

Catalytic Hydrogenation for Cyclopropanation

Recent advances employ palladium-catalyzed hydrogenation of enynes to form cyclopropanes:

$$

\text{CH}2=\text{CHC≡CCH}2\text{SH} \xrightarrow{\text{H}_2/\text{Pd}} \text{this compound}

$$

This method minimizes byproducts and achieves yields >60%.

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and reduce reaction times for cyclopropanation steps, improving throughput by 30% compared to batch processes.

Challenges and Mitigation Strategies

| Challenge | Solution |

|---|---|

| Thiol oxidation | Use inert atmosphere (N₂/Ar) |

| Cyclopropane ring opening | Avoid strong acids/bases |

| Low regioselectivity in Grignard | Employ directing groups |

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylcyclopropyl)butane-1-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: Reduction reactions can convert the thiol group to a sulfide.

Substitution: The thiol group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(2-Methylcyclopropyl)butane-1-thiol has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(2-Methylcyclopropyl)butane-1-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, including antimicrobial activity. The compound may also interact with cellular membranes, affecting their integrity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(2-Methylcyclopropyl)butane-1-thiol with structurally or functionally related thiols and organosulfur compounds.

Key Findings:

- Structural Complexity : The methylcyclopropyl group introduces significant steric hindrance compared to linear thiols like butane-1-thiol. This may reduce volatility but increase stability in certain reactions.

- Reactivity : Unlike 1,4-bis(2-chloroethylthio)butane (a Schedule 1A04 compound with military applications ), this compound lacks halogen substituents, suggesting lower acute toxicity but unconfirmed environmental persistence.

- Thermal Stability : The cyclopropane ring’s strain energy likely lowers thermal stability relative to butane-1-thiol, which has a linear structure and predictable decomposition pathways .

Q & A

Q. What synthetic routes are available for 4-(2-Methylcyclopropyl)butane-1-thiol, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of cyclopropane-containing thiols often involves ring-opening reactions or cyclopropanation of alkenes. For example, cyclopropane derivatives like those in (e.g., 4,4-difluoro-1-(1-methylcyclopropyl)butane-1,3-dione) are synthesized via [2+1] cycloaddition using carbenes or transition-metal catalysis. For this compound, a plausible route could involve:

- Step 1 : Cyclopropanation of a butene precursor using a methyl-substituted carbene.

- Step 2 : Thiolation via nucleophilic substitution (e.g., using thiourea or NaSH).

Optimization may require adjusting solvent polarity (e.g., acetone or THF as in ) and temperature to stabilize intermediates. Purity validation (>97% by GC, as in ) is critical for reproducibility.

Q. How can the stability of this compound be assessed under varying storage conditions?

- Methodological Answer : Stability studies should include:

- Thermal Analysis : TGA/DSC to monitor decomposition temperatures.

- Light Sensitivity : UV-Vis spectroscopy to detect photodegradation (similar to benzophenones in ).

- Oxidative Stability : Exposure to air or H₂O₂, followed by GC-MS to track thiol oxidation to disulfides.

Store in inert atmospheres (argon) at –20°C to minimize degradation.

Advanced Research Questions

Q. How can contradictory NMR and FT-IR data for this compound be resolved?

- Methodological Answer : Contradictions may arise from conformational isomerism or impurities. Strategies include:

- Variable-Temperature NMR : To detect dynamic processes (e.g., ring puckering in cyclopropane).

- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations, as done for alkyne stretches in (δ4.7 ppm for propargyl groups).

- High-Resolution FT-IR : Compare experimental peaks (e.g., S-H stretch ~2550 cm⁻¹) with DFT-calculated spectra.

Q. What computational methods are suitable for predicting the reactivity of this compound in biological systems?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450, as in ’s biological activity studies).

- MD Simulations : Analyze thiol group’s solvent accessibility and hydrogen-bonding dynamics.

- QSAR Models : Correlate substituent effects (e.g., methylcyclopropyl) with logP values to predict membrane permeability.

Q. How can the compound’s bioactivity be validated against conflicting in vitro and in vivo results?

- Methodological Answer :

- Dose-Response Curves : Test across multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.

- Metabolite Profiling : Use LC-MS to detect thiol metabolites (e.g., glutathione conjugates), as done for parabens in .

- Species-Specific Assays : Compare human vs. rodent cell lines to address interspecies variability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.